molecular formula C13H17NO2 B7500376 N-benzyloxane-4-carboxamide

N-benzyloxane-4-carboxamide

Cat. No.: B7500376
M. Wt: 219.28 g/mol
InChI Key: GXPBITSDLWAZKW-UHFFFAOYSA-N
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Description

N-Benzyloxane-4-carboxamide is a carboxamide derivative featuring a benzyl group attached to the nitrogen of a carboxamide moiety and an oxane (tetrahydropyran) ring substituted at the 4-position. However, direct experimental data for this specific compound are scarce in publicly available literature, necessitating comparisons with structurally related analogs.

A closely related compound, N-benzyl-4-butylcyclohexane-1-carboxamide (CAS 714261-68-4), is documented in chemical databases . While it substitutes the oxane ring with a cyclohexane ring and a butyl chain, its properties (e.g., molecular weight, logP, and rotatable bonds) provide a basis for inferring trends in physicochemical behavior (Table 1).

Properties

IUPAC Name

N-benzyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBITSDLWAZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxane-4-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods. One common approach is the direct amidation of carboxylic acids with amines, often facilitated by coupling reagents or catalysts to activate the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, from mild to highly reactive environments, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-benzyloxane-4-carboxamide has a broad range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Physicochemical Properties

The following table compares N-benzyl-4-butylcyclohexane-1-carboxamide (the closest available analog) with hypothetical derivatives, including N-benzyloxane-4-carboxamide. Properties are derived from computational models or inferred from structural differences:

Compound Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
N-Benzyl-4-butylcyclohexane-1-carboxamide 273.4 5.0 1 / 1 6 29.1
This compound* ~245–260 (estimated) ~3.5–4.0 1 / 2 (oxane oxygen) 4–5 ~35–40
N-Benzyl-4-propylcyclohexane-1-carboxamide ~259 (estimated) ~4.5 1 / 1 5 ~29.1

*Note: Values for this compound are estimated based on structural differences from the cyclohexane analog.

Key Observations:
  • Lipophilicity (LogP): The oxane derivative is predicted to have a lower XLogP3 (~3.5–4.0) compared to the cyclohexane analog (XLogP3 = 5.0) due to the oxane ring’s oxygen atom, which increases polarity .
  • Rotational Flexibility: Fewer rotatable bonds in the oxane derivative (4–5 vs. 6) suggest greater rigidity, which may enhance binding specificity in biological targets.

Structural and Functional Implications

Cyclohexane vs. Oxane Rings:
  • Cyclohexane Derivatives (e.g., CAS 714261-68-4): The cyclohexane ring contributes to high hydrophobicity and conformational flexibility, favoring membrane permeability. The butyl chain further increases lipophilicity, making it suitable for targeting lipid-rich environments .
  • This modification may reduce off-target effects in drug design.
Substituent Effects:
  • Butyl vs. Shorter Alkyl Chains: Replacing the butyl group with propyl (as in hypothetical analogs) reduces molecular weight and logP, balancing lipophilicity and solubility.
  • Benzyl Group: The benzyl moiety enhances π-π stacking interactions in aromatic-rich environments, a feature conserved across analogs.

Research Findings and Limitations

Available Data vs. Knowledge Gaps

  • Empirical Data: Only N-benzyl-4-butylcyclohexane-1-carboxamide has documented properties (e.g., molecular weight = 273.4, XLogP3 = 5.0) .
  • Inferred Trends: The oxane derivative’s properties are extrapolated from computational models and structural analogs. Experimental validation is required to confirm solubility, stability, and bioactivity.

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